23,24,25,26,27-Pentanordihydrolanosterol
Description
23,24,25,26,27-Pentanordihydrolanosterol is a modified sterol derivative derived from lanosterol, a key intermediate in cholesterol biosynthesis. The compound’s name indicates two structural modifications:
- Pentanor: Removal of five methyl groups (-CH3) at positions 23, 24, 25, 26, and 26.
- Dihydro: Reduction of one double bond (likely at the 24,25 position, as seen in related compounds like 24,25-dihydrolanosterol) .
Properties
CAS No. |
22415-20-9 |
|---|---|
Molecular Formula |
C25H42O |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-propan-2-yl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H42O/c1-16(2)17-10-14-25(7)19-8-9-20-22(3,4)21(26)12-13-23(20,5)18(19)11-15-24(17,25)6/h16-17,20-21,26H,8-15H2,1-7H3/t17-,20+,21+,23-,24-,25+/m1/s1 |
InChI Key |
AJEVDQIEJBDGGM-IRGYMYPPSA-N |
SMILES |
CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonyms |
23,24,25,26,27-pentanordihydrolanosterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Lanosterol
Molecular Formula : C30H50O
Key Features :
- Contains four methyl groups at positions 4, 4, 14, and 24.
- Three double bonds (Δ8, Δ9, Δ24).
- Central to cholesterol synthesis in eukaryotes.
Comparison: 23,24,25,26,27-Pentanordihydrolanosterol lacks five methyl groups (positions 23–27) and has a saturated 24,25 bond. This reduces its molecular weight by approximately 70–75 Da (estimated) and increases polarity due to fewer hydrophobic methyl substituents.
24,25-Dihydrolanosterol
Molecular Formula : C30H52O (estimated)
Key Features :
Comparison: The pentanor variant differs in both methylation and hydrogenation.
Other Nor-Lanosterol Derivatives
Nor-lanosterols are characterized by the removal of methyl groups. For example:
- 27-Norlanosterol: Lacks one methyl group (position 27).
- 24,25-Dinorlanosterol: Lacks two methyl groups.
Comparison: this compound represents an extreme modification with five methyl groups removed. This extensive demethylation may render it structurally distinct in sterol trafficking or regulatory roles.
Structural and Functional Implications
Molecular Weight and Polarity
| Compound | Estimated Molecular Formula | Molecular Weight (Da) |
|---|---|---|
| Lanosterol | C30H50O | 426.7 |
| 24,25-Dihydrolanosterol | C30H52O | 428.7 |
| This compound | C25H38O | ~354.6 |
The pentanor derivative’s lower molecular weight and reduced methyl groups likely enhance water solubility compared to lanosterol.
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